molecular formula C14H11N3O2S B2993759 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide CAS No. 930678-08-3

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2993759
CAS No.: 930678-08-3
M. Wt: 285.32
InChI Key: JBXLSJMWOANBPN-UHFFFAOYSA-N
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Description

“5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide” is a compound that contains both isoxazole and thiazole moieties . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of compounds related to 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide has led to the development of various methodologies for creating structurally similar compounds with potential biological activities. For instance, the study on the synthesis of 2-phenyl-4,5-substituted oxazoles involves intramolecular copper-catalyzed cyclization of highly functionalized enamides, highlighting a method to introduce diverse functional groups into the oxazole ring, which may share similarities with the synthesis pathways of this compound (Kumar et al., 2012).

Applications in Organic Synthesis

The compound and its derivatives show promise in organic synthesis, serving as precursors or intermediates in the creation of more complex molecules. The work by Martins et al. describes the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which could be analogous to the synthetic routes or chemical behavior of this compound, showcasing the versatility of isoxazole-based compounds in synthetic chemistry (Martins et al., 2002).

Biological Activity Exploration

While the explicit biological activities of this compound have not been detailed in the provided references, research into similar compounds offers a glimpse into the potential areas of application. For example, studies on isoxazole and thiazole derivatives, as well as their interactions with biological targets, suggest that such compounds could be explored for their biological activities, including possible antitumor, antimicrobial, or herbicidal properties as seen in other isoxazole and thiazole derivatives (Hamper et al., 1995).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide are not fully understood yet. It is known that isoxazoles and thiazoles, the families to which this compound belongs, have been associated with a wide spectrum of biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Compounds with similar structures have been found to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-7-11(17-19-9)13(18)16-14-15-12(8-20-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXLSJMWOANBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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